6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

BTK inhibition Kinase inhibitor IC₅₀ assay

BTTPD (CAS 2098103-05-8) is a potent, patent-exemplified BTK inhibitor (IC50 1 nM). Its unique N3-tert-butyl and C6-sec-butyl pattern confers target engagement, metabolic stability, and selectivity unattainable with generic tetrahydropyrimidine-diones. Use this high-purity reference standard to benchmark SAR, validate CYP450 stability, and profile kinase selectivity. Avoid the risk of irreproducible pharmacology by procuring the exact, structurally defined BTTPD chemotype. Inquire now for batch availability, custom synthesis, and rapid global delivery.

Molecular Formula C12H20N2O2
Molecular Weight 224.3 g/mol
CAS No. 2098103-05-8
Cat. No. B1484143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS2098103-05-8
Molecular FormulaC12H20N2O2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC(=O)N(C(=O)N1)C(C)(C)C
InChIInChI=1S/C12H20N2O2/c1-6-8(2)9-7-10(15)14(11(16)13-9)12(3,4)5/h7-8H,6H2,1-5H3,(H,13,16)
InChIKeyLBGROBQDQOQPBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098103-05-8): Procurement-Relevant Identity and Core Characteristics


6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098103-05-8), commonly referred to as BTTPD, is a heterocyclic small molecule belonging to the tetrahydropyrimidine-2,4-dione class. It features a tert-butyl substituent at the N3 position and a sec-butyl (butan-2-yl) group at the C6 position. The molecular formula is C₁₂H₂₀N₂O₂ with a molecular weight of 224.3 g/mol . This compound has been explicitly exemplified in patent literature as a potent inhibitor of Bruton’s Tyrosine Kinase (BTK), with a reported biochemical IC₅₀ of 1 nM [1]. The combination of bulky hydrophobic substituents around the pyrimidine-dione core differentiates it from simpler congeners and impacts target engagement, solubility, and metabolic stability—factors directly relevant to procurement decisions in kinase inhibitor discovery programs.

Why In-Class Tetrahydropyrimidine-2,4-diones Cannot Substitute for 6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione in BTK-Targeted Programs


Within the tetrahydropyrimidine-2,4-dione chemotype, even modest changes in the N3 and C6 substituent pattern can profoundly alter kinase selectivity, target occupancy kinetics, and ADME properties. Compounds differing by a single methylene unit or a branched versus linear alkyl chain often exhibit divergent potency and off-target profiles. For example, the 3-tert-butyl-6-ethyl analog (CAS 6589-37-3) and the 3-isopropyl-6-(butan-2-yl) analog lack the specific steric and lipophilic contour of BTTPD that dictates its fit within the BTK ATP-binding pocket. Consequently, procurement of a generic, structurally similar but unoptimized tetrahydropyrimidine-2,4-dione carries a high risk of failing to reproduce the reported BTK IC₅₀ of 1 nM and may introduce unpredictable selectivity liabilities. The quantitative evidence below substantiates why BTTPD’s precise substitution pattern corresponds to a distinct pharmacological fingerprint that cannot be assumed from class membership alone.

Quantitative Differentiation Evidence: 6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione vs. Closest Analogs


BTK Biochemical IC₅₀ of 1 nM Defines Sub-Nanomolar Potency Class; Differentiates from 3-tert-Butyl-6-ethyl Analog

In a biochemical enzyme inhibition assay using a 384-well format, 6-(butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (BTTPD) demonstrated an IC₅₀ of 1 nM against human BTK [1]. While a direct head-to-head IC₅₀ value for the closest analog, 3-tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 6589-37-3), in the same assay is not publicly available, class-level SAR indicates that elongation of the C6 alkyl chain from ethyl to sec-butyl significantly enhances hydrophobic packing with the BTK selectivity pocket, consistent with the sub-nanomolar potency observed for BTTPD [2].

BTK inhibition Kinase inhibitor IC₅₀ assay

Lipophilic Ligand Efficiency Differentiates BTTPD from 3-Isopropyl-6-(butan-2-yl) Analog

The calculated partition coefficient (clogP) for 6-(butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is approximately 2.4, whereas the 3-isopropyl-6-(butan-2-yl) analog exhibits a lower clogP of ~2.0 . The increased lipophilicity contributed by the tert-butyl group enhances passive membrane permeability but must be balanced against the risk of elevated metabolic clearance and promiscuity. In the context of BTK inhibitor optimization, the tert-butyl group’s contribution to binding-site shape complementarity is considered a key discriminator.

Lipophilic efficiency Physicochemical property Drug-likeness

Steric Bulk of N3-tert-Butyl Group Restricts Metabolic N-Dealkylation Relative to N3-Methyl Analog

In silico metabolism prediction tools indicate that the tert-butyl group at N3 presents significant steric hindrance toward CYP450-mediated oxidative N-dealkylation, a common metabolic soft spot for N3-alkyl pyrimidine-diones. The N3-methyl analog, 6-(butan-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2444081-96-1), is predicted to undergo rapid CYP3A4/2D6-mediated cleavage of the N-methyl group . Although experimental microsomal stability data for BTTPD are not publicly available, the tert-butyl isostere is a well-validated strategy in medicinal chemistry to block oxidative metabolism at tertiary amine centers [1].

Metabolic stability CYP450 metabolism Oxidative dealkylation

Patent-Specific Exemplification Confirms BTTPD as a Development Candidate, Contrasting with Unclaimed Close Analogs

6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is explicitly listed as Example 99 in patent application US20240083900 [1], which describes BTK inhibitors for therapeutic use. In contrast, structurally similar compounds such as 3-tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione and 3-(butan-2-yl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione are not found among the exemplified compounds in this patent family. This explicit inclusion signals that BTTPD met the inventors' criteria for potency, selectivity, and developability sufficient to warrant specific claiming, distinguishing it from non-exemplified, unoptimized analogs.

Intellectual property Patent exemplification BTK inhibitor

High-Value Application Scenarios for 6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Based on Quantitative Evidence


BTK Inhibitor Lead Optimization and Benchmarking

With a biochemical BTK IC₅₀ of 1 nM, BTTPD serves as a high-potency benchmark for structure-activity relationship (SAR) studies. Medicinal chemistry teams can use the compound as a reference standard when profiling new tetrahydropyrimidine-based BTK inhibitors, ensuring that potency improvements are measured against a well-defined, patent-exemplified baseline [1]. The tert-butyl and sec-butyl substituents provide a distinct lipophilic footprint for probing the BTK selectivity pocket.

Metabolic Stability and Pharmacokinetic Profiling

The tert-butyl group at N3 is predicted to confer resistance to CYP450-mediated oxidative N-dealkylation, a common metabolic pathway for pyrimidine-diones. BTTPD can be employed as a tool compound in liver microsomal stability assays to experimentally validate this hypothesis and to compare intrinsic clearance against N-methyl or N-ethyl analogs [1]. Such data directly inform the design of metabolically robust next-generation inhibitors.

Selectivity Panel Screening Against Kinase Profiling Assays

Given its potent BTK engagement, BTTPD is a suitable candidate for broad kinase selectivity profiling (e.g., KINOMEscan). The unique substitution pattern (tert-butyl + sec-butyl) may impart a selectivity fingerprint distinct from other BTK inhibitors such as ibrutinib or acalabrutinib. Procurement of high-purity BTTPD enables unbiased assessment of off-target kinase interactions, critical for safety pharmacology [1].

Intellectual Property and Competitive Intelligence

As an explicitly exemplified compound in patent US20240083900, BTTPD represents a tangible starting point for freedom-to-operate analyses and for the design of structurally differentiated analogs. Competitor intelligence groups can use the compound to understand the scope of the patent claims and to identify unclaimed chemical space around the tetrahydropyrimidine-2,4-dione scaffold [1].

Quote Request

Request a Quote for 6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.